

# Meayamycin Eclipses FR901464 in Potency as a Spliceosome Inhibitor

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## Compound of Interest

Compound Name: Meayamycin

Cat. No.: B1256378

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**Meayamycin**, a synthetic analogue of the natural product FR901464, demonstrates significantly enhanced potency as an anticancer agent, exhibiting picomolar activity against a range of cancer cell lines, including multidrug-resistant variants. This heightened efficacy, reported to be up to two orders of magnitude greater than its predecessor, positions **Meayamycin** as a promising lead compound in the development of novel cancer therapeutics targeting the spliceosome.

Both **Meayamycin** and FR901464 exert their cytotoxic effects by inhibiting the spliceosome, a critical cellular machine responsible for pre-mRNA splicing.<sup>[1][2]</sup> Their specific target is the splicing factor 3b (SF3b) complex, a key component of the U2 small nuclear ribonucleoprotein (snRNP).<sup>[3][4][5]</sup> By binding to the SF3b complex, these compounds stall the splicing process, leading to an accumulation of unspliced pre-mRNA, which in turn triggers cell cycle arrest and apoptosis (programmed cell death).<sup>[1][6]</sup>

## Quantitative Comparison of Potency

The superior potency of **Meayamycin** over FR901464 is evident from the significantly lower concentrations required to achieve a 50% reduction in cell growth (GI50 or IC50 values). Experimental data from various studies are summarized in the table below.

Compound	Cell Line	Assay Type	Potency	Reference
Meayamycin	MCF-7 (Breast Cancer)	GI50	Low picomolar	<a href="#">[3]</a>
MDA-MB-231 (Breast Cancer)	GI50	Low picomolar	<a href="#">[3]</a>	
HCT-116 (Colon Cancer)	GI50	Picomolar	<a href="#">[3]</a>	
PC-3 (Prostate Cancer)	GI50	Picomolar	<a href="#">[3]</a>	
FR901464	MCF-7 (Breast Cancer)	IC50	1.8 nM	<a href="#">[3]</a>
A549 (Lung Cancer)	IC50	1.3 nM	<a href="#">[3]</a>	
HCT116 (Colon Cancer)	IC50	0.61 nM	<a href="#">[3]</a>	
SW480 (Colon Cancer)	IC50	1.0 nM	<a href="#">[3]</a>	
P388 (Murine Leukemia)	IC50	3.3 nM	<a href="#">[3]</a>	
Various Cancer Cell Lines	IC50	< 1 ng/ml (0.18 to 0.71 ng/ml)	<a href="#">[7]</a>	

Note: GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) are common measures of drug potency.

The enhanced potency of **Meayamycin** is attributed in part to its improved chemical stability compared to FR901464.[\[3\]](#) Studies have shown that **Meayamycin** has a significantly longer half-life in cell culture media, allowing for a more sustained inhibitory effect.[\[3\]](#)

## Mechanism of Action: Targeting the Spliceosome

The signaling pathway initiated by both **Meayamycin** and FR901464 converges on the inhibition of the spliceosome, a fundamental process in gene expression. The diagram below illustrates this mechanism.



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